Sulfasalazine 3-Isomer
Overview
Description
Sulfasalazine 3-Isomer, also known as this compound, is a useful research compound. Its molecular formula is C18H14N4O5S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Action
Sulfasalazine shows neuroprotective effects by blocking N-methyl-d-aspartate receptor-mediated excitotoxicity, potentially useful in preventing neuronal death in conditions like hypoxic ischemia, trauma, and neurodegenerative diseases (Ryu et al., 2003).
Application in Rheumatoid Arthritis
Clinical trials have found sulfasalazine effective in reducing disease activity in rheumatoid arthritis, showing similar efficacy to other disease-modifying antirheumatic drugs (Plosker & Croom, 2005).
Diagnostic Utility
An Enzyme-Linked Immunosorbent Assay (ELISA) method using polyclonal antibodies has been developed for assessing sulfasalazine in biological matrices, aiding in patient treatment monitoring (Pastor-Navarro et al., 2007).
Impact on Platelet and Neutrophil Function
Studies indicate that sulfasalazine inhibits platelet thromboxane synthetase and blocks FMLP binding to human neutrophils, impacting inflammatory processes (Stenson & Lobos, 1983; Stenson et al., 1984)(https://consensus.app/papers/sulfasalazine-inhibition-binding-stenson/3be942f346945da0955609d091104a76/?utm_source=chatgpt).
Inhibition of Folate Enzymes
Sulfasalazine competitively inhibits enzymes involved in folate metabolism, potentially affecting the intestinal folate transport system (Selhub et al., 1978).
Modulation of NF‐κB Activation
It modulates inflammatory responses in ulcerative colitis by inhibiting the activation of nuclear factor‐κB, a key player in pro-inflammatory cytokine gene transcription (Gan et al., 2005).
Protective Effects Against Hepatic Injury
Research suggests that agents like N-acetylcysteine and vitamins C and E can mitigate sulfasalazine-induced hepatic injury, highlighting its potential liver toxicity (Heidari et al., 2016).
Treatment of Alopecia Areata
Sulfasalazine has been used in the treatment of severe alopecia areata, with a proportion of patients showing cosmetically acceptable hair regrowth (Ellis et al., 2002).
Mechanism of Action
Target of Action
Sulfasalazine primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and survival. By inhibiting DHPS, sulfasalazine disrupts bacterial growth and proliferation .
Mode of Action
It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking their production .
Biochemical Pathways
Sulfasalazine has been found to promote ferroptosis, a form of programmed cell death, through the PI3K-AKT-ERK1/2 pathway and P53-SLC7A11 pathway . Ferroptosis is characterized by the accumulation of lethal lipid peroxides and is distinct from other forms of cell death like apoptosis and necrosis .
Pharmacokinetics
Sulfasalazine is poorly absorbed (3 to 12%) and its elimination half-life is about 5 to 10 hours . The major part of sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid (5-ASA) and sulfapyridine . Sulfapyridine is almost completely absorbed and eliminated by hydroxylation, glucuronidation and polymorphic acetylation . Of the 5-ASA released from its ‘vehicle’ sulfapyridine in the colon, at least 25% is absorbed and after acetylation is subsequently excreted in the urine .
Result of Action
The molecular and cellular effects of sulfasalazine’s action include the promotion of ferroptosis and the inhibition of inflammation . In the context of rheumatoid arthritis, sulfasalazine promotes the ferroptosis of fibroblast-like synoviocytes (FLSs), which results in the perturbation of downstream signaling and the development of rheumatoid arthritis .
Action Environment
The effective cleavage of sulfasalazine depends on an intact colon and transit time . It is markedly reduced in patients taking antibiotics and after removal of the large bowel . Environmental factors such as the presence of intestinal bacteria and the pH of the gastrointestinal tract can influence the action, efficacy, and stability of sulfasalazine .
Future Directions
Sulfasalazine has become a common second-line drug for the treatment of rheumatoid arthritis (RA) and has been used for decades either alone or in combination with other RA therapeutics for treating rheumatic diseases . Future research may focus on improving the pharmacologically relevant properties of Sulfasalazine .
Biochemical Analysis
Biochemical Properties
Sulfasalazine 3-Isomer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bimetal oxide nanoparticles and graphene oxide composite in the electrochemical oxidation process . This interaction is crucial for the assay of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been associated with cytopenia, nephrotoxicity, and hepatotoxicity during long-term treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at certain thresholds, the compound can have toxic or adverse effects .
Properties
IUPAC Name |
2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGJJSJEOATBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859505 | |
Record name | Sulfasalazine 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66364-71-4 | |
Record name | Sulfasalazine 3-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfasalazine 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFASALAZINE 3-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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